Isodecanol (CAS 25339-17-7): A Comprehensive Technical Guide
Isodecanol (CAS 25339-17-7): A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isodecanol, identified by CAS number 25339-17-7, is a branched-chain ten-carbon fatty alcohol. It is a colorless, viscous liquid with a mild odor, characterized by its excellent solubility in organic solvents and low solubility in water.[1] Primarily synthesized through the oxo process, isodecanol is a crucial industrial intermediate.[2] Its major applications lie in the production of plasticizers, particularly diisodecyl phthalate (DIDP), lubricants, and surfactants.[3][4] This technical guide provides an in-depth overview of isodecanol, encompassing its physicochemical properties, synthesis, analytical methodologies, key applications with relevant experimental protocols, and a summary of its toxicological profile.
Physicochemical Properties
Isodecanol is a mixture of isomers, which influences its physical properties. The data presented below is a compilation from various sources and represents the typical characteristics of this industrial chemical.
| Property | Value | References |
| Molecular Formula | C₁₀H₂₂O | [5] |
| Molecular Weight | 158.28 g/mol | [5] |
| Appearance | Colorless, viscous liquid | [1][6] |
| Odor | Mild, characteristic alcohol odor | [6][7] |
| Boiling Point | 215-225 °C at 760 mmHg | [8] |
| Melting Point | -60 °C | [2] |
| Flash Point | 95 °C | [2] |
| Density | 0.838 g/mL at 20 °C | [2] |
| Vapor Pressure | 0.02 mmHg at 25 °C | [7] |
| Solubility in Water | Insoluble | [7] |
| Solubility in Organic Solvents | Highly soluble in most organic solvents | [5] |
| logP (o/w) | 3.740 (estimated) | [9] |
Synthesis of Isodecanol
The primary industrial route for the synthesis of isodecanol is the oxo process , also known as hydroformylation.[2] This process involves the reaction of nonenes (a mixture of C9 olefins) with synthesis gas (a mixture of carbon monoxide and hydrogen) in the presence of a catalyst, followed by hydrogenation of the resulting aldehydes.[2]
The overall process can be visualized as a two-step sequence:
Experimental Protocol: General Principles of the Oxo Process
While specific industrial protocols are proprietary, the following outlines the general methodology based on publicly available information from patents and technical literature.[1][7]
1. Hydroformylation Step:
-
Reactants: A mixture of nonene isomers is fed into a high-pressure reactor along with synthesis gas (CO and H₂).
-
Catalyst: A cobalt or rhodium-based catalyst is typically used. Rhodium catalysts are often preferred as they can operate under lower pressures and temperatures.
-
Reaction Conditions: The reaction is carried out at elevated temperatures (ranging from 90 to 150 °C) and pressures (ranging from 10 to 300 atmospheres).[1][10]
-
Product: The primary products are a mixture of isodecyl aldehydes.
2. Hydrogenation Step:
-
Reactant: The isodecyl aldehyde mixture from the hydroformylation step is fed into a second reactor.
-
Catalyst: A hydrogenation catalyst, such as nickel, palladium, or platinum, is employed.[10]
-
Reaction Conditions: The aldehydes are reduced with hydrogen at elevated temperatures and pressures.
-
Product: The final product is a mixture of isodecanol isomers.
-
Purification: The crude isodecanol is then purified through distillation to remove any unreacted starting materials, byproducts, and catalyst residues.
Analytical Methodologies
The analysis of isodecanol, particularly the separation and quantification of its various isomers, is crucial for quality control. Gas chromatography is the most common technique employed for this purpose.
Experimental Protocol: Isomer Analysis by Gas Chromatography (GC)
The following is a general protocol for the analysis of isodecanol isomers.
1. Sample Preparation:
-
Prepare a dilute solution of the isodecanol sample in a suitable solvent such as n-hexane.[9]
2. Gas Chromatographic Conditions:
-
Instrument: A gas chromatograph equipped with a flame ionization detector (FID).
-
Column: A capillary column suitable for the separation of alcohol isomers (e.g., a polar stationary phase like polyethylene glycol or a non-polar phase like dimethylpolysiloxane).[11]
-
Carrier Gas: Helium or nitrogen.[11]
-
Temperature Program: An appropriate temperature program is used to achieve optimal separation of the isomers. This typically involves an initial hold at a lower temperature followed by a gradual ramp to a higher temperature.
-
Injection: A small volume (e.g., 1 µL) of the prepared sample is injected into the GC.[9]
3. Data Analysis:
-
The retention times of the individual peaks are used to identify the different isomers by comparing them to known standards.
-
The area under each peak is integrated to determine the relative percentage of each isomer in the mixture.[9]
Key Applications
Isodecanol is a versatile chemical intermediate with a range of industrial applications.
Plasticizers
A primary application of isodecanol is in the synthesis of diisodecyl phthalate (DIDP), a high-molecular-weight plasticizer used to impart flexibility to polymers like PVC.[4][12]
The following protocol is based on a patent for the preparation of DIDP.[5]
1. Esterification:
-
Reactants: Phthalic anhydride and isodecanol are charged into a reactor equipped with an agitator, thermometer, water trap, and nitrogen inlet. The molar ratio of isodecanol to phthalic anhydride is typically in the range of 2.1:1 to 3.0:1.[5]
-
Catalyst: A catalyst such as titanium(IV) isopropoxide is added.[5]
-
Reaction Conditions: The reaction mixture is heated to a temperature of 210-230 °C with continuous stirring under a nitrogen atmosphere. Water produced during the reaction is removed via the water trap.[5]
-
Monitoring: The reaction is monitored by measuring the acid value of the mixture. The reaction is considered complete when the acid value drops to a specified low level.
2. Post-Treatment:
-
Dealcoholization: Excess isodecanol is removed by vacuum distillation.
-
Neutralization: The crude product is washed with an alkaline solution (e.g., sodium carbonate) to neutralize any remaining acidic catalyst and byproducts.
-
Washing: The product is then washed with water to remove salts and other impurities.
-
Purification: The final product is purified by steam stripping or further distillation to obtain high-purity DIDP.
The performance of DIDP as a plasticizer is evaluated using standardized tests.
| Performance Metric | ASTM Method | Description |
| Tensile Strength | ASTM D412 | Measures the force required to break a PVC sample. |
| Elongation at Break | ASTM D412 | Measures the extent to which a PVC sample can be stretched before breaking. |
| Hardness (Shore A) | ASTM D2240 | Measures the indentation hardness of the plasticized PVC. |
| Low-Temperature Flexibility | ASTM D1043 | Determines the temperature at which the material becomes brittle. |
| Volatility | ASTM D1203 | Measures the weight loss of the plasticizer from the PVC at elevated temperatures. |
Lubricants
Isodecanol is used as a raw material for the synthesis of synthetic lubricants and lubricant additives.[3] Esters derived from isodecanol can enhance the performance of lubricants by improving their thermal stability and lubricity.
The performance of lubricants containing isodecanol-derived components is assessed using various ASTM standard tests.[13]
| Performance Metric | ASTM Method | Description |
| Kinematic Viscosity | ASTM D445 | Measures the resistance of the lubricant to flow under gravity at specific temperatures. |
| Viscosity Index | ASTM D2270 | An empirical number indicating the effect of temperature change on the viscosity of the oil. A higher VI indicates a smaller change in viscosity with temperature. |
| Flash Point | ASTM D92 | The lowest temperature at which the lubricant's vapor will ignite. |
| Pour Point | ASTM D97 | The lowest temperature at which the lubricant will flow. |
| Oxidation Stability | ASTM D2272 | Evaluates the resistance of the lubricant to oxidation under accelerated conditions. |
| Wear Prevention | ASTM D4172 | Measures the ability of the lubricant to protect against wear under controlled conditions. |
Surfactants
Isodecanol can be ethoxylated to produce non-ionic surfactants. These surfactants are used in a variety of applications, including detergents, industrial cleaners, and emulsifiers, due to their excellent wetting and emulsifying properties.[4]
Toxicological Profile
A summary of the available toxicological data for isodecanol is presented below.
| Endpoint | Species | Route | Value | References |
| Acute Oral Toxicity (LD50) | Rat | Oral | >2,648 mg/kg bw | [14] |
| Acute Dermal Toxicity (LD50) | Rabbit | Dermal | >3.16 mL/kg bw | [14] |
| Acute Inhalation Toxicity (LC50) | Mice, Rats, Guinea Pigs | Inhalation | >95.3 ppm (8 hr) | [6] |
| Skin Irritation | - | - | Causes skin irritation | [8] |
| Eye Irritation | - | - | Causes serious eye irritation | [8] |
| Carcinogenicity | - | - | Shall not be classified as carcinogenic | [15] |
| Reproductive Toxicity | - | - | Shall not be classified as a reproductive toxicant | [15] |
Isodecanol is considered to be of low acute toxicity via oral and dermal routes.[14] It is, however, classified as a skin and eye irritant.[8] Inhalation of high concentrations of vapor may cause respiratory tract irritation.[8]
Conclusion
Isodecanol (CAS 25339-17-7) is a fundamentally important industrial chemical with a well-established production process and a diverse range of applications. Its role as a precursor to high-performance plasticizers, lubricants, and surfactants underscores its significance in various manufacturing sectors. This guide has provided a detailed technical overview of its properties, synthesis, analysis, and applications, intended to be a valuable resource for professionals in research, development, and related scientific fields. Further research into green synthesis routes and novel applications for isodecanol and its derivatives continues to be an active area of investigation.
References
- 1. US2571160A - Oxo synthesis process - Google Patents [patents.google.com]
- 2. Diisodecyl phthalate - Wikipedia [en.wikipedia.org]
- 3. US5059718A - Oxo process for increasing yield of oxo alcohol - Google Patents [patents.google.com]
- 4. EP2947064A1 - Production of high quality oxo alcohols from volatile raw material sources - Google Patents [patents.google.com]
- 5. CN1733695A - Diisodecyl phthalate preparation method - Google Patents [patents.google.com]
- 6. Isodecanol | C10H21OH | CID 32898 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. JPS5841830A - Preparation of alcohol by oxo process - Google Patents [patents.google.com]
- 8. echemi.com [echemi.com]
- 9. turbo.vernier.com [turbo.vernier.com]
- 10. "ANALYSIS OF ISOTOPIC ISOMERS BY GAS CHROMATOGRAPHY AND MOLECULAR ROTAT" by Saba Aslani [mavmatrix.uta.edu]
- 11. Gas chromatography of Alcohols [delloyd.50megs.com]
- 12. gst-chem.com [gst-chem.com]
- 13. Lubricant Testing 101 (ASTM Oil Tests) [performanceoiltechnology.com]
- 14. Fragrance material review on isodecyl alcohol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. chemos.de [chemos.de]
